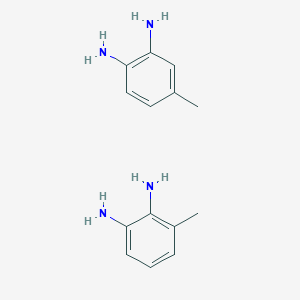
3(Or 4)-methylbenzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(Or 4)-methylbenzene-1,2-diamine: is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with two amino groups (-NH2) at the 1 and 2 positions, and a methyl group (-CH3) at either the 3 or 4 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3(Or 4)-methylbenzene-1,2-diamine can be achieved through several methods. One common approach involves the nitration of toluene to produce nitrotoluene, followed by reduction to obtain the desired diamine. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using catalytic hydrogenation or chemical reducing agents such as iron and hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
化学反应分析
Types of Reactions: 3(Or 4)-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The amino groups can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in substitution reactions.
Major Products:
Oxidation: Quinones or nitroso compounds.
Reduction: Primary amines or secondary amines.
Substitution: N-substituted derivatives, such as N-alkyl or N-acyl compounds.
科学研究应用
Chemistry: 3(Or 4)-methylbenzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. Its derivatives may exhibit therapeutic properties, including antimicrobial or anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, such as corrosion inhibitors, rubber accelerators, and photographic chemicals.
作用机制
The mechanism of action of 3(Or 4)-methylbenzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
Benzene-1,2-diamine: Lacks the methyl group, resulting in different reactivity and properties.
3(Or 4)-methylbenzene-1,3-diamine: The position of the amino groups affects the compound’s chemical behavior.
Toluene-2,4-diamine: Contains amino groups at different positions, leading to distinct reactivity.
Uniqueness: 3(Or 4)-methylbenzene-1,2-diamine is unique due to the specific positioning of the amino and methyl groups, which influences its chemical reactivity and potential applications. The presence of both electron-donating amino groups and the methyl group enhances its nucleophilicity and makes it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
26966-75-6 |
|---|---|
分子式 |
C14H20N4 |
分子量 |
244.34 g/mol |
IUPAC 名称 |
3-methylbenzene-1,2-diamine;4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/2C7H10N2/c1-5-2-3-6(8)7(9)4-5;1-5-3-2-4-6(8)7(5)9/h2*2-4H,8-9H2,1H3 |
InChI 键 |
IJIFOQILLRKGGS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N)N.CC1=C(C(=CC=C1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


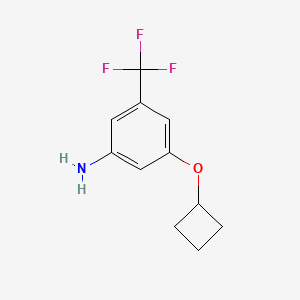
![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)
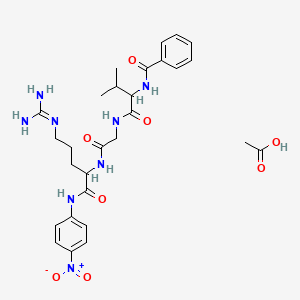
![(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B12086985.png)

![4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol](/img/structure/B12087001.png)
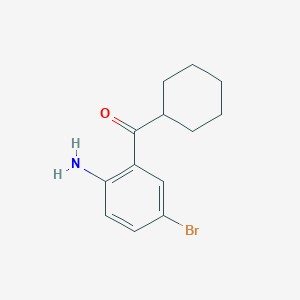
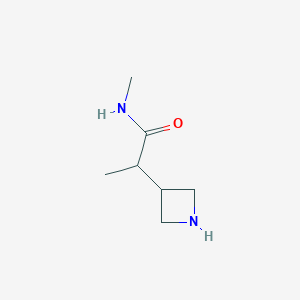
![4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)

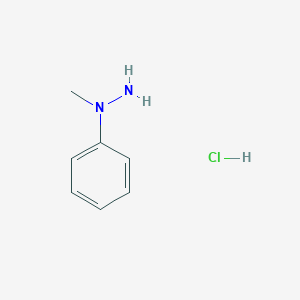
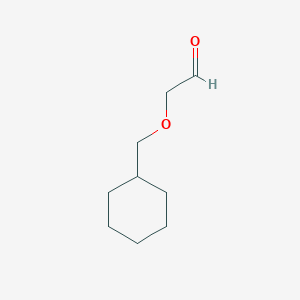
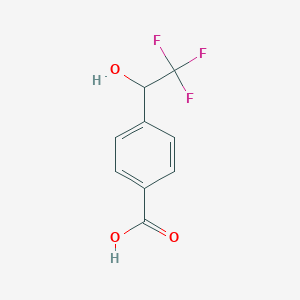
![4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12087045.png)
